![molecular formula C18H29N3O B1326732 N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine CAS No. 1119450-30-4](/img/structure/B1326732.png)

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine

Übersicht

Beschreibung

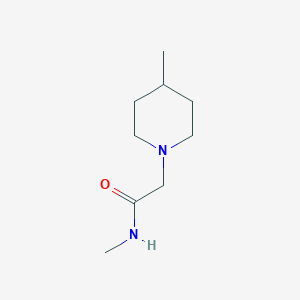

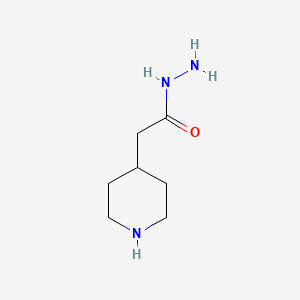

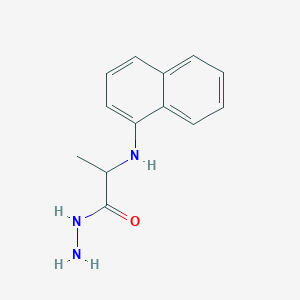

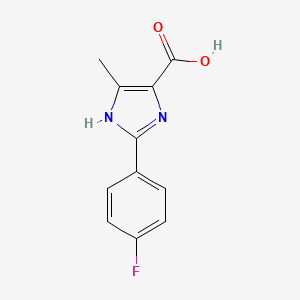

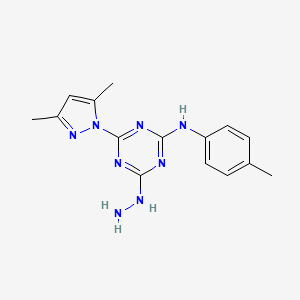

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine is a compound that falls within the class of tetrahydroquinolines, which are heterocyclic aromatic compounds containing a quinoline moiety that has been fully hydrogenated. This particular compound is of interest due to its structural similarity to various bioactive molecules and potential pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in several studies. For instance, a series of N-alkyl-tetrahydroisoquinolines was synthesized to evaluate their dopamine-like activity, with the N-methyl derivative showing significant potency . Another study reported the synthesis of tetrahydroisoquinolinones through a multi-step process, starting from homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, which eventually yielded compounds with pharmacological interest . Additionally, a short approach to N-aryl-tetrahydroisoquinolines was developed using a reductive amination/palladium-catalyzed sequence, demonstrating the versatility of synthetic methods for these compounds . These studies provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is crucial for their biological activity. The structural basis for the activity of related compounds, such as N-methylated morpholinium tetrafluoroborates, has been elucidated through X-ray diffraction and NMR techniques, revealing the importance of the orientation of substituents and the stability of the molecule . These findings suggest that the molecular structure of this compound would likely play a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be influenced by various functional groups and substituents present in the molecule. For example, the presence of a methyl group on the nitrogen atom has been shown to be significant in the N-methylation of quinolines using CO2 and H2, with high yields of the desired products . This suggests that the N-methyl group in the compound of interest may also affect its reactivity in similar methylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are determined by their molecular structure. For instance, the presence of methyl groups on the tetrahydroisoquinoline ring has been associated with the identification of novel endogenous amines in the human brain, which could imply that similar compounds may have unique solubility, stability, and biological properties . The synthesis of N2-substituted tetrahydroquinolines in an ionic liquid also highlights the potential for good yields and the formation of multiple new bonds, which could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound and its derivatives have been a subject of interest in synthetic organic chemistry. Studies have explored the synthesis of tetrahydroquinolines, highlighting their importance as substrates for Mannich compounds. The reactions involving tetrahydroquinolines with other chemicals demonstrate the compound's utility in creating more complex molecules, potentially for pharmacological use (Möhrle, Tot, & Rüdiger, 1998). Furthermore, research into the N-methylation of quinolines using CO2 and H2 catalyzed by Ru-triphos complexes indicates the compound's relevance in producing useful chemicals through environmentally friendly processes (He et al., 2017).

Pharmacological Effects

Although your request excludes details on drug use and dosage, research on derivatives of tetrahydroquinoline provides insights into their potential pharmacological effects. For instance, studies have evaluated the antidepressant activity of certain tetrahydroquinoline derivatives in animal models, suggesting their mechanism of action may involve modulation of neurotransmitter levels (Dhir et al., 2011). This implies the compound's structural framework could be beneficial in designing novel therapeutic agents.

Antioxidant and Neuroprotective Applications

Compounds structurally related to tetrahydroquinoline have been studied for their antioxidant activities, indicating the potential for neuroprotective applications. The presence of certain groups within the tetrahydroquinoline structure can significantly impact its antioxidant capacity, which is essential for preventing oxidative stress-related damage in biological systems (Nishiyama et al., 2003).

Wirkmechanismus

- MAO plays a crucial role in the metabolism of neurotransmitters, including dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1MeTIQ modulates neurotransmitter levels and contributes to its neuroprotective effects .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity and thereby modulating various signaling pathways. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of certain genes involved in cell proliferation and survival, while downregulating those associated with apoptosis . This dual role makes it a compound of interest in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and altering downstream signaling pathways. Additionally, it can activate other enzymes, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, which can have significant implications for cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its hydrophobicity, which allows it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, but it can also be found in the nucleus and other organelles. This localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action .

Eigenschaften

IUPAC Name |

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVXQPNJXXVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CNCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138515 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-30-4 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)